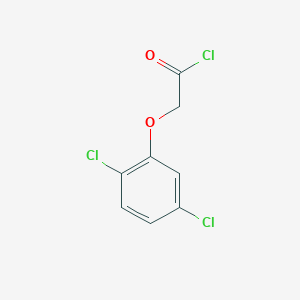

![molecular formula C6H5N3O B1316355 咪唑并[1,2-b]哒嗪-6-醇 CAS No. 57470-54-9](/img/structure/B1316355.png)

咪唑并[1,2-b]哒嗪-6-醇

描述

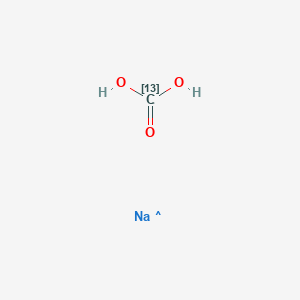

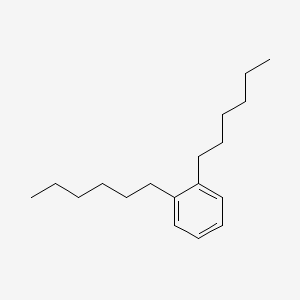

Imidazo[1,2-b]pyridazin-6-ol is a chemical compound with the empirical formula C6H5N3O . It is a solid substance and has a molecular weight of 135.12 .

Synthesis Analysis

The synthesis of Imidazo[1,2-b]pyridazin-6-ol and similar compounds has been a subject of research. Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization . These methods also involve their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazin-6-ol can be represented by the SMILES stringOc1ccc2nccn2n1 . The InChI key for this compound is JPMJNVODBLZHLR-UHFFFAOYSA-N . Chemical Reactions Analysis

Imidazo[1,2-b]pyridazin-6-ol can undergo various chemical reactions. For instance, it can be prepared and functionalized through metal-catalyzed cross-coupling reactions . Additionally, it can undergo cyclization and other reactions to form new tricyclic systems .Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-ol is a solid substance . It has a molecular weight of 135.12 and its molecular formula is C6H5N3O .科学研究应用

1. Application in Multiple Myeloma Treatment

- Summary of Application: Imidazo[1,2-b]pyridazin-6-ol derivatives have been discovered to inhibit TAK1 kinase, which is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer . These compounds have shown excellent activities against MM and have the potential to be translated into anti-MM therapeutics .

- Methods of Application: The researchers synthesized 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3 . These compounds were found to inhibit TAK1 at nanomolar concentrations .

- Results: The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM . Compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

2. Application as PI3Kα Inhibitors

- Summary of Application: A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as anticancer agents via PI3Kα inhibition . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .

- Methods of Application: The researchers synthesized a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives and characterized them by 1H NMR, 13C NMR, and HRMS spectra analyses .

- Results: Most of the synthetic compounds showed submicromolar inhibitory activity against various tumour cell lines . The most potent compound, 13k, induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα with an IC50 value of 1.94 nM .

3. Application in Molecular Recognition and Drug Discovery

- Summary of Application: The pyridazine ring, a structural feature of Imidazo[1,2-b]pyridazin-6-ol, is endowed with unique physicochemical properties that contribute to unique applications in molecular recognition . These properties can be of importance in drug-target interactions .

- Methods of Application: The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

- Results: The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

4. Application in Optoelectronic Devices and Sensors

- Summary of Application: Imidazo[1,2-a]pyridine derivatives, a class of aromatic heterocycles related to Imidazo[1,2-b]pyridazin-6-ol, have shown great potential in several research areas, including optoelectronic devices and sensors .

- Methods of Application: These compounds can be used in the design and fabrication of optoelectronic devices and sensors due to their unique structural and electronic properties .

- Results: Many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

5. Application in Anti-Cancer Drugs

- Summary of Application: The pyridazine ring, a structural feature of Imidazo[1,2-b]pyridazin-6-ol, is used in the design of anti-cancer drugs . The recent approvals of the multi-targeted tyrosine kinase inhibitor ponatinib and the survival of motor neuron 2-directed RNA splicing modifier risdiplam represent examples of FDA-approved drugs that incorporate a pyridazine ring .

- Methods of Application: These drugs are designed based on a 3-aminopyridazine heterocycle as the core scaffolding element .

- Results: The approved drugs have shown efficacy in their respective therapeutic areas .

6. Application in Material Science

- Summary of Application: Imidazo[1,2-a]pyridine derivatives, a class of aromatic heterocycles related to Imidazo[1,2-b]pyridazin-6-ol, are useful in material science because of their structural character .

- Methods of Application: These compounds can be used in the design and fabrication of various materials due to their unique structural and electronic properties .

- Results: Many promising innovations have been reported in different technological applications .

安全和危害

未来方向

Imidazo[1,2-b]pyridazin-6-ol and similar compounds have potential pharmaceutical applications. Recent research has focused on developing new synthetic pathways for these compounds, with an emphasis on environmentally friendly methods . Additionally, these compounds have been studied for their potential roles in treating various diseases, including multiple myeloma .

属性

IUPAC Name |

5H-imidazo[1,2-b]pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJNVODBLZHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569008 | |

| Record name | Imidazo[1,2-b]pyridazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]pyridazin-6-ol | |

CAS RN |

57470-54-9 | |

| Record name | Imidazo[1,2-b]pyridazin-6(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57470-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-b]pyridazin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57470-54-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

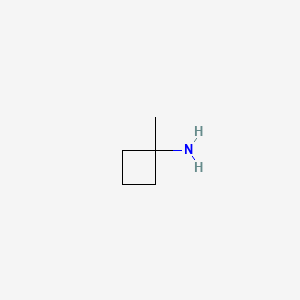

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

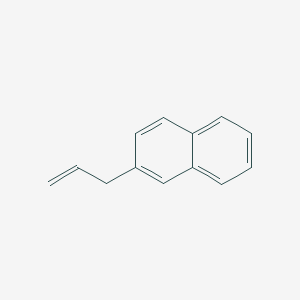

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)